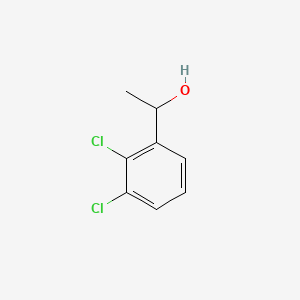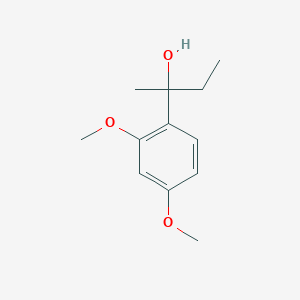
Furan-2-yl(naphthalen-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl(naphthalen-1-yl)methanol: is an organic compound with the molecular formula C15H12O2 It consists of a furan ring and a naphthalene ring connected through a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize furan-2-yl(naphthalen-1-yl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from furan and magnesium in anhydrous ether. The Grignard reagent is then reacted with naphthaldehyde to form the desired product.
Friedel-Crafts Alkylation: Another method involves Friedel-Crafts alkylation, where furan is alkylated with naphthaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Furan-2-yl(naphthalen-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo electrophilic aromatic substitution reactions, particularly on the furan ring, using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst.
Substitution: Bromine, chlorine, aluminum chloride.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Furan-2-yl(naphthalen-1-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Drug Development: It serves as a scaffold for the development of new therapeutic agents.
Industry:
Material Science: this compound is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of furan-2-yl(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in pharmacological studies, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Furan-2-yl(naphthalen-2-yl)methanol: Similar structure but with the naphthalene ring connected at a different position.
Furan-3-yl(naphthalen-1-yl)methanol: Similar structure but with the furan ring connected at a different position.
Uniqueness: Furan-2-yl(naphthalen-1-yl)methanol is unique due to its specific structural configuration, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
furan-2-yl(naphthalen-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(14-9-4-10-17-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUIZQKHMALECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














